methyl N-(4-cyano-3-methyl-1,2-thiazol-5-yl)carbamate
Overview
Description
Methyl N-(4-cyano-3-methyl-1,2-thiazol-5-yl)carbamate is a chemical compound belonging to the thiazole class of heterocyclic aromatic organic compounds. Thiazoles are known for their diverse biological activities and are often used in the development of various drugs and biologically active agents.
Mechanism of Action
Target of Action
Compounds with a thiazole ring have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been found to interact with multiple receptors . For instance, voreloxin, a thiazole derivative, binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been found to activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Result of Action
Thiazole derivatives have been associated with diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
It’s worth noting that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl N-(4-cyano-3-methyl-1,2-thiazol-5-yl)carbamate typically involves the reaction of 4-cyano-3-methyl-1,2-thiazol-5-amine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at a temperature of around 0°C to room temperature.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: Methyl N-(4-cyano-3-methyl-1,2-thiazol-5-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbamate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the cyano group can yield primary amines.
Substitution: Substitution reactions can produce various substituted carbamates.
Scientific Research Applications
Chemistry: In chemistry, methyl N-(4-cyano-3-methyl-1,2-thiazol-5-yl)carbamate is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound has shown potential biological activities, including antimicrobial, antifungal, and antiviral properties. It is being studied for its use in developing new therapeutic agents.
Medicine: In medicine, the compound is being explored for its potential use in treating various diseases. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In the industry, this compound is used in the production of dyes, pigments, and other chemical products.
Comparison with Similar Compounds
Methyl N-(4-cyano-3-methyl-1,2-thiazol-5-yl)carbamate: is structurally similar to other thiazole derivatives such as:
2-methylthiazole
4-cyanothiazole
3-methylthiazole
Uniqueness: What sets this compound apart from other thiazole derivatives is its specific combination of functional groups, which contribute to its unique biological and chemical properties.
Properties
IUPAC Name |
methyl N-(4-cyano-3-methyl-1,2-thiazol-5-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2S/c1-4-5(3-8)6(13-10-4)9-7(11)12-2/h1-2H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTYLPLMRNIDGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1C#N)NC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001168863 | |
Record name | Carbamic acid, N-(4-cyano-3-methyl-5-isothiazolyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001168863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2089257-31-6 | |
Record name | Carbamic acid, N-(4-cyano-3-methyl-5-isothiazolyl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2089257-31-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-(4-cyano-3-methyl-5-isothiazolyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001168863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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